molecular formula C9H4BrCl2N B13978650 8-Bromo-2,6-dichloroquinoline

8-Bromo-2,6-dichloroquinoline

Cat. No.: B13978650
M. Wt: 276.94 g/mol
InChI Key: RZQPYDQFOKNNSN-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of bromine and chlorine atoms at the 8th and 2nd, 6th positions of the quinoline ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2,6-dichloroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,6-dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxide derivatives.

    Reduction Reactions: Dihydroquinoline derivatives.

Scientific Research Applications

8-Bromo-2,6-dichloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2,6-dichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-7,8-dichloroquinoline
  • 8-Bromo-2,4-dichloroquinoline
  • 2,6-Dichloroquinoline

Comparison: 8-Bromo-2,6-dichloroquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

8-bromo-2,6-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H

InChI Key

RZQPYDQFOKNNSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)Cl)Br)Cl

Origin of Product

United States

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